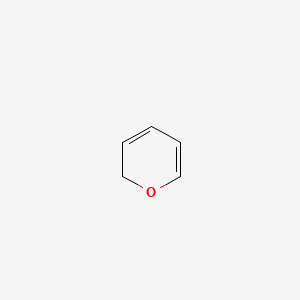

2H-pyran

Descripción

Structure

3D Structure

Propiedades

Número CAS |

31441-32-4 |

|---|---|

Fórmula molecular |

C5H6O |

Peso molecular |

82.1 g/mol |

Nombre IUPAC |

2H-pyran |

InChI |

InChI=1S/C5H6O/c1-2-4-6-5-3-1/h1-4H,5H2 |

Clave InChI |

MGADZUXDNSDTHW-UHFFFAOYSA-N |

SMILES |

C1C=CC=CO1 |

SMILES canónico |

C1C=CC=CO1 |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Dynamic Equilibrium: A Technical Guide to 2H-Pyran Valence Tautomerism with 1-Oxatrienes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the valence tautomerism between 2H-pyrans and their acyclic 1-oxatriene isomers. This reversible electrocyclic reaction is a fundamental concept in heterocyclic chemistry with significant implications for reaction mechanisms, stereochemistry, and the stability of pyran-containing compounds, which are prevalent in numerous natural products and pharmacologically active molecules. Understanding and controlling this equilibrium is crucial for the rational design and synthesis of novel therapeutics and functional materials.

The Core Concept: A Pericyclic Equilibrium

The tautomerism between a 2H-pyran and a 1-oxatriene is a reversible 6π-electrocyclization reaction.[1] This process involves the concerted reorganization of π-electrons, leading to the formation or cleavage of a carbon-oxygen sigma bond. The position of this equilibrium is highly sensitive to a variety of factors, including the substitution pattern on the ring, solvent polarity, and temperature.

The general equilibrium can be visualized as follows:

A simplified representation of the this compound and 1-oxatriene valence tautomerism would show the reversible ring-opening and ring-closing process. A diagram illustrating this would depict the six-membered this compound ring with its characteristic oxygen heteroatom and conjugated double bonds in equilibrium with the open-chain 1-oxatriene structure.

Factors influencing the equilibrium include:

-

Steric Effects: Bulky substituents, particularly at the C2 position of the this compound ring, can destabilize the planar 1-oxatriene, thus favoring the cyclic tautomer.[1]

-

Electronic Effects: Electron-withdrawing groups can stabilize the 1-oxatriene form.

-

Conjugation: Extended conjugation in the 1-oxatriene form can shift the equilibrium towards the open-chain isomer.[1]

-

Solvent Polarity: Aprotic polar solvents can favor the more polar 1-oxatriene tautomer.[1]

Quantitative Analysis of the Tautomeric Equilibrium

The thermodynamics and kinetics of the this compound/1-oxatriene equilibrium have been quantified for several systems. The following tables summarize key data from the literature.

Table 1: Thermodynamic and Kinetic Data for the cis-β-Ionone System

The photoirradiation of trans-β-ionone leads to a mixture of cis-β-ionone and its corresponding this compound tautomer. The equilibrium between these two species has been well-characterized.[1]

| Parameter | Value | Temperature (K) | Conditions |

| Equilibrium Constant (K) | 4.61 | 327 | Not Specified |

| 1.52 | 386 | Not Specified | |

| Rate Constant (k_forward) | 1.4 x 10⁻³ s⁻¹ | Not Specified | cis-β-ionone to this compound |

| Rate Constant (k_reverse) | 1.3 x 10⁻⁴ s⁻¹ | Not Specified | This compound to cis-β-ionone |

| Activation Energy (Ea_forward) | 20 kcal/mol | Not Specified | cis-β-ionone to this compound |

| Activation Energy (Ea_reverse) | 27 kcal/mol | Not Specified | This compound to cis-β-ionone |

Table 2: Thermodynamic Data for α-Acyl-Dienone/2H-Pyran Valence Isomerization

The equilibrium for a series of α-acyl-dienones and their corresponding 2H-pyrans has been studied, revealing the influence of substituents on the free energy of activation.

| Compound System | ΔG‡ (kcal/mol) | Temperature (K) |

| α-acyl-dienone derivatives | 21.88 - 22.86 | Not Specified |

Experimental Protocols for Studying the Tautomerism

The investigation of the this compound and 1-oxatriene equilibrium typically involves a combination of synthetic chemistry and spectroscopic analysis.

General Synthesis of Substituted 2H-Pyrans

A common route to 2H-pyrans involves the in-situ generation of a 1-oxatriene intermediate followed by spontaneous electrocyclization.

Example: Synthesis of Tetrasubstituted 2H-Pyrans via IBX Oxidation of 3,5-Hexadien-1-ols

-

Starting Material Preparation: Synthesize the desired 3,5-hexadien-1-ol via standard organic chemistry methods, such as Stille cross-coupling to ensure specific olefin geometry.

-

Oxidation and Cyclization:

-

Dissolve the 3,5-hexadien-1-ol in dimethyl sulfoxide (DMSO).

-

Add three equivalents of 2-iodoxybenzoic acid (IBX).

-

Stir the reaction mixture at room temperature (approximately 22 °C) for around 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash silica gel chromatography to isolate the this compound.

-

-

Characterization: Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Studying the Equilibrium and Kinetics by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both qualitative and quantitative analysis of the tautomeric mixture.

-

Sample Preparation:

-

Accurately weigh a sample of the this compound (or its 1-oxatriene isomer).

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5-mm NMR tube.

-

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum at a specific temperature (e.g., 30 °C).

-

Identify the characteristic signals for both the this compound and the 1-oxatriene tautomers. For the this compound, a distinctive vinylic proton signal is often observed.

-

Integrate the signals corresponding to each tautomer to determine their relative concentrations and calculate the equilibrium constant (K = [1-oxatriene]/[this compound]).

-

-

Variable Temperature (VT) NMR for Thermodynamic Parameters:

-

Acquire a series of ¹H NMR spectra at different temperatures.

-

Calculate the equilibrium constant at each temperature.

-

Plot ln(K) versus 1/T (van 't Hoff plot) to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction.

-

-

Kinetic Analysis (e.g., Line Shape Analysis or Saturation Transfer):

-

For dynamic equilibria, analyze the broadening of NMR signals at different temperatures to determine the rates of interconversion.

-

Alternatively, use techniques like saturation transfer to measure the rate constants of the forward and reverse reactions.

-

Monitoring Kinetics with UV-Vis Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the kinetics of the ring-opening or ring-closing reaction, especially if the two tautomers have distinct absorption spectra.

-

Determine λ_max:

-

Acquire the UV-Vis absorption spectra of the purified this compound and, if possible, the 1-oxatriene to identify their respective maximum absorbance wavelengths (λ_max).

-

-

Kinetic Run:

-

Prepare a solution of the starting tautomer (e.g., the this compound) in a suitable solvent in a cuvette.

-

Place the cuvette in a temperature-controlled spectrophotometer.

-

Initiate the reaction (e.g., by a temperature jump or photoirradiation if applicable).

-

Monitor the change in absorbance at the λ_max of one of the species over time.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

Fit the data to the appropriate kinetic model (e.g., first-order) to determine the observed rate constant (k_obs).

-

Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

-

Visualizing Workflows and Relationships

Experimental Workflow for Tautomerism Study

The following diagram outlines a typical experimental workflow for the synthesis and analysis of the this compound/1-oxatriene equilibrium.

Caption: A typical workflow for studying this compound tautomerism.

Logical Relationship of Factors Influencing Equilibrium

This diagram illustrates the interplay of factors that determine the position of the this compound/1-oxatriene equilibrium.

Caption: Factors governing the this compound/1-oxatriene equilibrium.

This technical guide provides a foundational understanding of the this compound valence tautomerism, offering both the theoretical background and practical experimental approaches for its study. A thorough grasp of these principles is invaluable for professionals engaged in the synthesis and development of compounds containing the pyran motif.

References

The 2H-Pyran Motif: A Core Scaffold in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-pyran ring system is a privileged heterocyclic scaffold found in a diverse array of natural products. This six-membered oxygen-containing ring, with its inherent reactivity and stereochemical complexity, serves as a crucial building block for numerous compounds exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of natural products containing the this compound motif, with a focus on their biological activities, biosynthetic origins, and the experimental methodologies employed in their study.

Diversity and Biological Significance of this compound Natural Products

Natural products featuring the this compound core are biosynthesized by a wide range of organisms, including plants, fungi, and bacteria. These compounds have garnered significant attention from the scientific community due to their potent and varied pharmacological properties, which include anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity within this class of molecules, often arising from substitutions and fusions with other ring systems, contributes to their wide range of biological targets.

Anticancer Activity

A significant number of this compound-containing natural products have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines. These compounds exert their effects through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Natural products containing the this compound motif have shown promising activity against a range of bacteria and fungi, making them valuable leads in the development of new anti-infective therapies.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activities of selected natural products containing the this compound motif, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Natural Products

| Compound Name | Natural Source | Cancer Cell Line | Assay Type | IC50 (µM) | Citation(s) |

| Talaroderxine C | Polyphilus sp. (fungus) | Jurkat (Leukemia) | Cytotoxicity | low µM range | [1] |

| PC-3 (Prostate) | Cytotoxicity | low µM range | [2] | ||

| MDA-MB-231 (Breast) | Cytotoxicity | 16.45 ± 3.14 | [2] | ||

| Methyl-3-(2-pyran-6-yl)propanoate | Trichoderma atroviride (fungus) | B16 (Melanoma) | Cytotoxicity | 4.4 ± 0.5 | [3] |

| Massarilactone H | Massarina sp. (fungus) | A549 (Lung) | Cytotoxicity | 32.9 ± 3.5 | [4] |

| HeLa (Cervical) | Cytotoxicity | 31.6 ± 2.5 | [4] | ||

| HepG2 (Liver) | Cytotoxicity | 35.2 ± 2.8 | [4] | ||

| Steroidal this compound derivative | Synthetic | HeLa (Cervical) | Cytotoxicity | < 19 | [5] |

| Jurkat (Leukemia) | Cytotoxicity | < 19 | [5] |

Table 2: Antimicrobial Activity of this compound Natural Products

| Compound Name | Natural Source | Microbial Strain | MIC (µg/mL) | Citation(s) |

| Talaroderxine C | Polyphilus sp. (fungus) | Bacillus subtilis | 0.52 | [1] |

| Staphylococcus aureus | 66.6 | [1] | ||

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Synthetic | Staphylococcus aureus ATCC 2593 | 1.56 | [6] |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Synthetic | Streptococcus sp. C203M | 0.75 | [6] |

| Compound 4g (a benzo[f]chromene) | Synthetic | Escherichia coli | 250 | [7] |

| Staphylococcus aureus (MRSA) | 500 | [7] | ||

| Klebsiella pneumoniae | 500 | [7] | ||

| Bacillus cereus | 1000 | [7] | ||

| Bacillus subtilis | 1000 | [7] | ||

| Staphylococcus aureus | 1000 | [7] |

Biosynthesis of this compound Natural Products

The biosynthesis of the this compound ring is often a key step in the construction of these complex natural products. The pathways can vary, but they frequently involve polyketide or terpenoid precursors and employ enzymatic cyclization reactions. A well-studied example is the biosynthesis of daurichromenic acid.

Biosynthetic Pathway of Daurichromenic Acid

Daurichromenic acid is a meroterpenoid with notable anti-HIV activity. Its biosynthesis involves the enzyme-catalyzed oxidative cyclization of a farnesyl group attached to an aromatic precursor.

Experimental Protocols

The study of this compound natural products relies on a suite of experimental techniques for their isolation, characterization, and biological evaluation.

General Workflow for Isolation and Characterization

The isolation of pure this compound natural products from their biological source material is a multi-step process that typically involves extraction, fractionation, and purification, followed by structural elucidation.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of natural products.

Objective: To determine the IC50 value of a this compound-containing natural product against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound natural product stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound natural product in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

-

Conclusion

Natural products containing the this compound motif represent a rich source of chemical diversity and biological activity. Their potential as anticancer and antimicrobial agents continues to drive research in natural product chemistry and drug discovery. The methodologies outlined in this guide provide a framework for the exploration of these valuable compounds, from their isolation and characterization to the elucidation of their mechanisms of action. Further investigation into the biosynthesis of these molecules will not only enhance our understanding of their natural roles but may also open up new avenues for their synthetic and semi-synthetic production.

References

- 1. journalsarjnp.com [journalsarjnp.com]

- 2. Cytotoxic and proliferation-inhibitory activity of natural and synthetic fungal tropolone sesquiterpenoids in various cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new bioactive 6-substituted 2 H-pyran-2-one from marine fungus Trichoderma atroviride LL2021-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial properties of this compound-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic characterization of 2H-pyrans

An In-depth Technical Guide to the Spectroscopic Characterization of 2H-Pyrans

Introduction

The 2H-pyran ring is a crucial structural motif found in a multitude of natural products and serves as a key intermediate in organic synthesis.[1] However, the characterization of 2H-pyrans presents unique challenges, primarily due to the inherent instability of the heterocyclic ring. Many 2H-pyrans exist in equilibrium with their open-chain valence tautomers, the corresponding (Z,E)- or (E,E)-dienones, a phenomenon that can complicate spectroscopic analysis.[1][2] Factors such as substitution patterns, solvent polarity, and temperature can influence this equilibrium.[2] Consequently, a multi-faceted spectroscopic approach is essential for unambiguous structural elucidation and purity assessment, which is critical for researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize 2H-pyrans: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. It includes summaries of characteristic data, detailed experimental protocols, and logical workflows to guide researchers in their analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 2H-pyrans, providing detailed information about the carbon skeleton and the relative stereochemistry of substituents. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required for complete assignment.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the electronic environment and connectivity of protons. For the this compound ring, characteristic signals include:

-

H2: The methylene protons at the C2 position typically appear as a set of signals in the upfield region. In fused systems, these can exhibit geminal coupling.[4]

-

Olefinic Protons (H3, H4, H5): These protons resonate in the typical alkene region. Their chemical shifts and coupling constants are highly dependent on the substitution pattern.

-

H6: The proton at the C6 position, adjacent to the ring oxygen, is often shifted downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key chemical shifts for the this compound core include:

-

C2: The sp³-hybridized carbon at the C2 position.

-

Olefinic Carbons (C3, C4, C5): These sp² carbons appear in the downfield region.

-

C6: The sp² carbon adjacent to the ring oxygen, which is typically the most downfield signal of the ring carbons.

2D NMR Techniques

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the pyran ring.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing protons.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure.[3]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent | Reference |

| 3,4-Dihydro-2H-pyran | H-2 | 3.89 (t) | 65.5 | CDCl₃ | [6] |

| H-3 | 1.89 (m) | 22.8 | |||

| H-4 | 1.64 (m) | 19.5 | |||

| H-5 | 4.60 (m) | 100.9 | |||

| H-6 | 6.32 (d) | 145.2 | |||

| 3,4-Dihydro-2-methoxy-2H-pyran | H-2 | 4.85 (t) | 98.0 | - | [7] |

| H-3 | 1.90-2.10 (m) | 29.0 | |||

| H-4 | 1.70-1.85 (m) | 18.0 | |||

| H-5 | 4.65 (dt) | 99.0 | |||

| H-6 | 6.40 (d) | 144.0 | |||

| OCH₃ | 3.40 (s) | 55.0 | |||

| 5,6-Dihydro-2H-pyran-2-one | C-2 | - | 163.7 | - | [8] |

| C-3 | - | 121.2 | |||

| C-4 | - | 145.1 | |||

| C-5 | - | 29.3 | |||

| C-6 | - | 68.6 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For compounds with acidic protons, using a dry aprotic solvent like DMSO-d₆ can result in sharper peaks.[5]

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D Spectra Acquisition:

-

Acquire a COSY spectrum to establish ¹H-¹H correlations.

-

Acquire an HSQC spectrum to assign protonated carbons.

-

Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations and assign quaternary carbons.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and use the 2D correlation data to build the final structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

Ionization Techniques

-

Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The retro-Diels-Alder (RDA) reaction is a common fragmentation pathway observed in the EI spectra of 2H-pyrans.[9]

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically produces an abundant molecular ion (e.g., [M+H]⁺, [M+Na]⁺) with minimal fragmentation. It is well-suited for polar and less volatile compounds.[9][10]

-

Atmospheric Pressure Chemical Ionization (APCI): Often more effective than ESI for ionizing neutral molecules with lower polarity.[10]

Fragmentation Patterns

The most characteristic fragmentation of the this compound ring under EI conditions is the retro-Diels-Alder (RDA) reaction. This process involves the cleavage of the ring, typically forming an unsaturated ketone as the diene fragment.[9] The fragmentation of side chains is also common, such as the loss of an alkyl group from a substituted pyran.[10] The MS/MS spectra of ions generated by ESI can reveal the favored fragmentation pathway through collision-induced dissociation (CID), which may involve the elimination of a substituent to form a stable pyrylium cation.[9]

Table 2: Common Fragments in the Mass Spectra of 2H-Pyrans

| Fragmentation Process | Description | Typical Ion Observed | Reference |

| Molecular Ion | Ionization without fragmentation. | M⁺˙ | [10] |

| Retro-Diels-Alder (RDA) | Ring cleavage into a diene and dienophile. | Varies with substituents | [9] |

| Side-chain Cleavage | Loss of an alkyl or other substituent group. | [M - R]⁺ | [10] |

| Dehydration | Loss of a water molecule. | [M - H₂O]⁺ | [10] |

| Decarbonylation | Loss of carbon monoxide (for pyranones). | [M - CO]⁺ | [10] |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[10]

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Infusion and Ionization: Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., LC-MS, GC-MS). Select an appropriate ionization method (EI, ESI, APCI) based on the compound's properties.

-

Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): If structural confirmation is needed, perform a product ion scan on the isolated molecular ion to obtain the fragmentation pattern.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce structural features, comparing observed fragments to known pathways like the RDA reaction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[11]

Characteristic Absorptions

For 2H-pyrans, key vibrational bands include:

-

C=C Stretching: Olefinic double bonds within the pyran ring give rise to absorptions in the 1680-1610 cm⁻¹ region.[12][13]

-

C-O-C Stretching: The ether linkage in the ring produces strong, often complex, asymmetric stretching bands in the 1150-1050 cm⁻¹ region.[11]

-

=C-H Stretching: The C-H bonds of the alkene moieties typically absorb just above 3000 cm⁻¹.[13]

-

C-H Stretching: The C-H bonds of saturated (sp³) carbons absorb just below 3000 cm⁻¹.[13]

-

C=O Stretching: If the pyran ring contains a ketone or lactone (pyranone), a very strong carbonyl stretch will be observed around 1760-1680 cm⁻¹. For 2-pyranones, this band is often seen between 1740-1720 cm⁻¹.[11][12]

Table 3: Characteristic IR Absorption Frequencies for 2H-Pyrans

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity | Reference |

| =C-H (alkene) | Stretch | 3100 - 3000 | Medium | [13] |

| -C-H (alkane) | Stretch | 3000 - 2850 | Medium | [13] |

| C=O (pyranone) | Stretch | 1740 - 1715 | Strong | [11][12] |

| C=C (alkene) | Stretch | 1680 - 1610 | Medium-Weak | [12][13] |

| C-O-C (ether) | Asymmetric Stretch | 1150 - 1050 | Strong | [11] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.[11]

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a range of 4000 cm⁻¹ to 400 cm⁻¹ to improve the signal-to-noise ratio.[11]

-

Data Analysis: Identify the major absorption bands in the spectrum. Compare the wavenumbers of these bands to correlation tables to identify the functional groups present in the molecule. The region below 1300 cm⁻¹ is the complex "fingerprint region," which is unique to the molecule.[11]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) and a soft wipe.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. It is especially useful for characterizing conjugated systems and photochromic 2H-pyrans, such as naphthopyrans.[14][15]

Electronic Transitions

The conjugated double bonds in the this compound ring give rise to π → π* transitions. The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the extent of conjugation and the presence of auxochromic substituents. Naphthopyrans, for example, undergo a photo-induced ring-opening reaction to form colored merocyanine dyes, a process that can be monitored by observing the appearance of strong absorption bands in the visible region (400-700 nm).[15][16]

Table 4: Typical UV-Vis Absorption Maxima (λₘₐₓ) for this compound Systems

| Compound Class | Solvent | λₘₐₓ (nm) | Description | Reference |

| 2H-Naphtho[1,2-b]pyrans | Toluene | ~340-360 | Unopened, colorless form | [14] |

| Merocyanines (from Naphthopyrans) | Toluene | 400 - 700 | Ring-opened, colored form | [15] |

| Substituted 2-Pyranones | Methanol | ~250, 330 | π → π* transitions | [12] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, hexane) of a known concentration.

-

Instrument Setup: Use a matched pair of cuvettes, one for the solvent blank and one for the sample.

-

Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in the sample beam path.

-

Spectrum Acquisition: Place the sample cuvette in the instrument and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the molar extinction coefficient (ε) is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Integrated Spectroscopic Workflow

The characterization of a novel this compound is most effective when spectroscopic techniques are used in a logical and complementary sequence. The following workflow illustrates a typical approach.

Caption: Workflow for the spectroscopic characterization of a novel this compound.

The relationship between different NMR experiments for structural determination can be visualized as a logical progression from simple to more complex information, culminating in the final structure.

Caption: Logical relationships between key NMR experiments for structure elucidation.

References

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR [m.chemicalbook.com]

- 7. 3,4-DIHYDRO-2-METHOXY-2H-PYRAN(4454-05-1) 1H NMR [m.chemicalbook.com]

- 8. 5,6-DIHYDRO-2H-PYRAN-2-ONE(3393-45-1) 13C NMR spectrum [chemicalbook.com]

- 9. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Aromatic Character of the 2H-Pyran-2-One Ring: A Technical Guide for Researchers

An In-depth Exploration of the Duality of a Key Heterocyclic Scaffold in Drug Development

The 2H-pyran-2-one, or α-pyrone, ring system is a prevalent motif in numerous natural products and pharmacologically active compounds. Its unique electronic structure, which straddles the line between aromatic and non-aromatic character, imparts a versatile reactivity profile that is of significant interest to researchers in drug discovery and organic synthesis. This technical guide provides a comprehensive analysis of the aromaticity of the this compound-2-one ring, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid in a deeper understanding of this important heterocyclic core.

The Ambiguous Aromaticity of this compound-2-One: A Balancing Act

The question of whether the this compound-2-one ring is aromatic, anti-aromatic, or non-aromatic is not straightforward. The ring system exhibits characteristics of both aromatic and aliphatic compounds, a chemical duality that is central to its synthetic utility.[1][2]

According to Hückel's rule, a planar, cyclic, and fully conjugated system with (4n + 2) π-electrons is considered aromatic. At first glance, the this compound-2-one ring contains two π-bonds and a lone pair on the endocyclic oxygen, seemingly fulfilling the 6 π-electron requirement for aromaticity (n=1). However, the presence of an exocyclic carbonyl group complicates this simple picture.

A significant contributor to the electronic nature of this compound-2-one is a zwitterionic resonance structure. In this form, the carbonyl π-bond is polarized towards the oxygen atom, leaving a positive charge on the exocyclic carbon and creating a pyrylium betaine-like structure.[2] This resonance contributor results in a delocalized 6 π-electron system within the ring, suggesting a degree of aromatic character.[3][4]

Conversely, the this compound-2-one ring readily participates in reactions characteristic of non-aromatic dienes, most notably Diels-Alder cycloadditions.[4][5] This reactivity profile underscores its aliphatic nature and highlights the nuanced and partial aromaticity of the system.

To quantify this ambiguous aromaticity, various experimental and computational indices are employed.

Quantitative Assessment of Aromaticity

Several indices are used to provide a quantitative measure of the aromaticity of a cyclic system. These include geometric, magnetic, and energetic descriptors.

Geometric Criterion: Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of the ring system. It compares the experimental bond lengths to an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. Negative values are indicative of anti-aromaticity.

The HOMA index can be calculated using the following formula:

where:

-

α is a normalization constant.

-

n is the number of bonds in the ring.

-

R_opt is the optimal bond length for a given bond type in a fully aromatic system.

-

R_i is the experimental bond length.

Based on available crystallographic data for this compound-2-one, the bond lengths can be used to calculate the HOMA value, providing a quantitative measure of its geometric aromaticity.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity, determined by calculating the absolute magnetic shielding at the center of a ring. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. NICS values close to zero are associated with non-aromatic compounds. Computational studies are required to determine the NICS values for this compound-2-one.

Energetic Criterion: Aromatic Stabilization Energy (ASE)

ASE is an energetic measure of the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. A positive ASE value indicates aromaticity, while a negative value suggests anti-aromaticity. The ASE of this compound-2-one can be determined through computational methods.

Table 1: Key Physicochemical and Spectroscopic Data for this compound-2-One

| Property | Value | Reference |

| Molecular Formula | C₅H₄O₂ | [6][7] |

| Molecular Weight | 96.08 g/mol | [6][7] |

| Boiling Point | 206-209 °C | [8] |

| X-ray Crystallography Data (at 150 K) | [6] | |

| Space Group | P n a 2₁ | [6] |

| Unit Cell Parameters | a = 19.263 Å, b = 3.886 Å, c = 5.902 Å | [6] |

| Spectroscopic Data | ||

| 1H NMR Chemical Shifts (δ, ppm) | Predicted values suggest downfield shifts indicative of some aromatic character. | [9][10] |

| 13C NMR Chemical Shifts (δ, ppm) | Typical shifts for α,β-unsaturated lactones. | [11] |

| IR Carbonyl Stretch (νC=O, cm-1) | Expected in the range of 1720-1740 cm-1. | [12] |

Experimental Protocols

The synthesis and characterization of this compound-2-one are crucial for its study and application. Several synthetic routes have been developed.

Synthesis of Unsubstituted this compound-2-One

A common method for the preparation of the parent this compound-2-one involves the dehydrobromination of 5-bromo-5,6-dihydro-2H-pyran-2-one.

Materials:

-

5,6-dihydro-2H-pyran-2-one

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride

-

Triethylamine

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium chloride

Procedure:

-

A mixture of 5,6-dihydro-2H-pyran-2-one (0.100 mole), benzoyl peroxide (200 mg), and N-bromosuccinimide (0.105 mole) in carbon tetrachloride (800 ml) is refluxed for 1.5 hours.

-

After cooling, the succinimide is filtered off, and the filtrate is concentrated under reduced pressure.

-

The resulting oily residue is dissolved in diethyl ether (200 ml) and cooled to 0-5 °C in an ice-salt bath.

-

Triethylamine (0.110 mole) is added dropwise with stirring over 15 minutes, and the mixture is stirred for an additional 2 hours at the same temperature.

-

The precipitated triethylamine hydrobromide is filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is redissolved in diethyl ether, washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and filtered.

-

The ether is removed by rotary evaporation, and the resulting oil is distilled under reduced pressure to yield this compound-2-one as a colorless oil.

X-ray Crystallography for Bond Length Determination

To obtain the experimental bond lengths necessary for HOMA analysis, single-crystal X-ray diffraction is the definitive method.

General Protocol:

-

Crystal Growth: High-quality single crystals of this compound-2-one are grown, typically by slow evaporation of a suitable solvent or by cooling a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates and, consequently, the bond lengths.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Resonance structures of this compound-2-one.

Note: The image source in the DOT script is a placeholder and needs to be replaced with actual image URLs of the chemical structures.

Caption: Factors influencing the aromaticity of this compound-2-one.

Conclusion

The aromaticity of the this compound-2-one ring is a nuanced subject, with the molecule exhibiting a fascinating duality in its chemical behavior. While the potential for a 6 π-electron delocalized system through a zwitterionic resonance contributor imparts a degree of aromatic character, its reactivity profile, particularly in cycloaddition reactions, demonstrates significant aliphatic diene-like properties. A comprehensive understanding of this dual nature, supported by quantitative measures such as HOMA, NICS, and ASE, is essential for researchers and drug development professionals seeking to leverage the unique synthetic potential of this important heterocyclic scaffold. The provided experimental protocols offer a starting point for the synthesis and detailed structural analysis of this compound-2-one, enabling further investigation into its intriguing electronic properties.

References

- 1. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound-2-one [webbook.nist.gov]

- 7. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic chemistry - Is 2-pyrone an aromatic compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Aromaticity: what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of alpha-pyrones and chromen-2-ones by transition-metal catalyzed annulations of sulfoxonium and iodonium ylides with cis-stilbene acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. py.Aroma: An Intuitive Graphical User Interface for Diverse Aromaticity Analyses | MDPI [mdpi.com]

electrophilic and nucleophilic sites of 2H-pyran-2-ones

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2H-Pyran-2-ones

Introduction

This compound-2-ones, also known as α-pyrones, are a significant class of six-membered heterocyclic compounds. Their scaffold is prevalent in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including antifungal, antibiotic, and cytotoxic properties.[1] The unique electronic structure of the this compound-2-one ring, which can be described as a cyclic unsaturated lactone, imparts a dual reactivity profile. This allows it to react with both electrophiles and nucleophiles, making it a versatile and valuable building block in synthetic organic chemistry for the construction of diverse carbocyclic and heterocyclic systems.[1][2]

This technical guide provides a comprehensive overview of the . It details their reactivity patterns, summarizes key transformations in tabular format, provides select experimental protocols, and uses diagrams to illustrate fundamental reaction pathways and logical relationships for researchers, scientists, and professionals in drug development.

Electronic Structure and Duality of Reactivity

The reactivity of this compound-2-ones is governed by the electronic distribution within the heterocyclic ring. The presence of the electron-withdrawing carbonyl group in the lactone moiety significantly polarizes the system. This effect is best understood through its resonance structures, particularly the contribution of the pyrylium betaine canonical form.[1] This resonance delocalization creates distinct electron-deficient (electrophilic) and electron-rich (nucleophilic) centers within the same molecule.

-

Electrophilic Sites: The C-2 (carbonyl carbon), C-4, and C-6 positions are electron-deficient and thus susceptible to attack by nucleophiles.[1]

-

Nucleophilic Sites: The C-3 and C-5 positions are comparatively electron-rich, allowing them to undergo substitution reactions with electrophiles. This reactivity pattern confers a degree of aromatic character to the ring system.[1]

The following diagram illustrates the key resonance contributor that highlights the electrophilic and nucleophilic nature of the this compound-2-one core.

Caption: Resonance forms of this compound-2-one.

Electrophilic Sites and Reactions with Nucleophiles

The presence of three electrophilic centers (C-2, C-4, C-6) makes this compound-2-ones highly susceptible to nucleophilic attack.[1] These reactions are synthetically valuable as they often proceed via ring-opening followed by recyclization, leading to the formation of new heterocyclic or carbocyclic frameworks.[1] This strategy has been widely exploited to synthesize a variety of important molecular scaffolds.[2]

The regioselectivity of the nucleophilic attack depends on the nature of the nucleophile, the substitution pattern on the pyranone ring, and the reaction conditions.

-

Attack at C-6: This is a common pathway for strong nucleophiles, leading to a conjugate addition that can be followed by ring opening of the lactone.

-

Attack at C-4: This position is also part of the conjugated system and can be attacked by softer nucleophiles in a Michael-type addition.[2]

-

Attack at C-2: The carbonyl carbon is a hard electrophilic site, typically attacked by hard nucleophiles, which often initiates the cleavage of the ester bond.

The diagram below illustrates the general pathways of nucleophilic attack.

Caption: General pathways for nucleophilic attack.

The versatility of this reactivity is summarized in the table below, which showcases transformations with various nitrogen and carbon nucleophiles.

| Nucleophile Type | Reagent Example | Product Class | Reference |

| Nitrogen | Ammonia, Aniline | Pyridines, Quinolines | [1] |

| Hydrazine | Pyridazines, Pyrazoles | [1] | |

| Hydroxylamine | Isoxazoles | [3] | |

| Amino Acids | Didehydroamino Acid Derivatives | [1] | |

| Carbon | Aromatic Ketones | Oligoarenes, Heteroarenes | [1] |

| 2-Tetralone | Dihydrophenanthrenes | [4] | |

| Active Methylene Compounds | Phenols, Benzoates | [5] | |

| 1,4-Cyclohexanedione derivative | Spirocyclic Ketals | [4] |

Nucleophilic Sites and Reactions with Electrophiles

The aromatic-like character of this compound-2-ones is evident in their reactions with electrophiles, which selectively occur at the electron-rich C-3 and C-5 positions.[1] Standard electrophilic substitution reactions such as halogenation, nitration, and sulfonation have been successfully applied to this scaffold.

| Reaction Type | Reagent | Position of Substitution | Reference |

| Halogenation | Br₂, Cl₂ | C-3 and/or C-5 | [1] |

| Nitration | HNO₃/H₂SO₄ | C-3 and/or C-5 | [1] |

| Sulfonation | H₂SO₄/SO₃ | C-3 and/or C-5 | [1] |

The following diagram outlines the logical workflow for an electrophilic substitution reaction on the this compound-2-one ring.

Caption: Workflow for electrophilic substitution.

Utility in Cycloaddition Reactions

This compound-2-ones are excellent dienes for [4+2] cycloaddition (Diels-Alder) reactions. Upon cycloaddition with an alkyne, they form a bicyclic intermediate which readily extrudes carbon dioxide to yield highly substituted benzene derivatives.[6] The reactivity and role of the pyranone can be tuned by substituents on both the diene and the dienophile.

-

Normal Electron Demand Diels-Alder: With electron-poor dienophiles, the this compound-2-one acts as the nucleophilic diene.

-

Polar Diels-Alder: With highly electron-rich dienophiles (e.g., enamines), the role can be inverted, and the this compound-2-one acts as the electrophilic partner.[6]

-

Inverse Electron Demand Diels-Alder (IEDDA): The IEDDA reaction of this compound-2-ones and their thio-analogs with strained alkynes has emerged as a powerful tool in click chemistry and chemical biology.[7][8][9]

The table below provides a summary of representative cycloaddition reactions.

| Dienophile | Reaction Type | Key Feature / Product | Reference |

| Maleic Anhydride, Maleimides | Normal Demand | Bicyclo[2.2.2]octene derivatives | [10] |

| N,N-Diethylpropynamine | Polar | Functionalized benzenes via polar mechanism | [6] |

| Dimethyl Acetylenedicarboxylate | Normal Demand | Functionalized benzenes via concerted mechanism | [6] |

| Bicyclo[6.1.0]nonyne (BCN) | IEDDA | Click-and-release strategy for COS/H₂S generation | [8][9] |

The general workflow for a Diels-Alder reaction followed by CO₂ extrusion is depicted below.

Caption: Diels-Alder reaction workflow.

Experimental Protocols

Protocol 1: Ring Transformation with a Nitrogen Nucleophile

This protocol is a representative procedure for the synthesis of a 1,4-dihydropyridazine derivative from a this compound-2-one and hydrazine, based on methodologies described in the literature.[1]

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve the substituted this compound-2-one (1.0 mmol) in ethanol (20 mL).

-

Reagent Addition: Add hydrazine hydrate (5.0 mmol, 5 eq.) to the solution. The reaction may be carried out in boiling hydrazine hydrate which serves as both the reagent and solvent for less reactive substrates.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: After completion, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure dihydropyridazine derivative.

Protocol 2: Diels-Alder Reaction with an Alkyne Dienophile

This protocol describes a general procedure for the synthesis of a substituted benzene derivative via a [4+2] cycloaddition, adapted from described methods.[6]

-

Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the this compound-2-one (1.0 mmol) and the alkyne dienophile (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol).

-

Solvent Addition: Add a high-boiling point solvent such as toluene or xylene (10 mL).

-

Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C). The extrusion of CO₂ can often be observed as gas evolution. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude aromatic compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Conclusion

The this compound-2-one scaffold possesses a rich and varied chemistry stemming from its unique electronic architecture. The presence of three distinct electrophilic sites (C-2, C-4, C-6) allows for a wide array of ring-opening and ring-transformation reactions with nucleophiles, providing powerful synthetic routes to other heterocyclic and carbocyclic systems. Concurrently, the nucleophilic character at C-3 and C-5 enables electrophilic substitutions, demonstrating a degree of aromaticity. Furthermore, its role as a versatile diene in [4+2] cycloaddition reactions solidifies its status as a multifaceted building block in modern organic synthesis. A thorough understanding of this dual reactivity is essential for leveraging the full synthetic potential of this compound-2-ones in the fields of medicinal chemistry and materials science.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Participation of this compound-2-ones in [4+2] Cycloadditions: An Experimental and Computational Study | Semantic Scholar [semanticscholar.org]

- 7. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

A Technical Guide to the Computational Analysis of 2H-Pyran Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran scaffold is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Understanding the inherent reactivity of the this compound ring is paramount for the rational design of novel synthetic pathways and the development of targeted therapeutics. Computational chemistry has emerged as an indispensable tool in this endeavor, providing profound insights into reaction mechanisms, transition states, and reactivity patterns that are often challenging to probe experimentally.

This technical guide delves into the computational analysis of this compound reactivity, focusing on key reaction classes and the theoretical frameworks used to interpret them. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, quantitative data, and conceptual models that govern the chemical behavior of this important heterocycle.

Core Concepts in Computational Reactivity Analysis

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), allow for the accurate calculation of molecular properties that dictate reaction outcomes.[4] A cornerstone for understanding chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[5][6][7]

-

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.

-

LUMO (Lowest Unoccupied Molecular Orbital): The lowest energy orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.[8] A smaller HOMO-LUMO gap generally implies higher reactivity.[5] In a chemical reaction, the most favorable interaction occurs between the HOMO of one molecule and the LUMO of another.[7]

Reactivity in Thermal Decomposition

The thermal stability and decomposition pathways of pyran derivatives are crucial for both synthesis and application. Computational studies have elucidated the mechanisms of these reactions, particularly for dihydropyrans. A notable example is the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated analogs, which proceeds through a concerted retro-Diels-Alder mechanism.[1][9]

In this mechanism, electron movement within the ring leads to simultaneous bond breaking and formation via a six-membered cyclic transition state.[1] The decomposition of DHP yields formaldehyde and 1,3-butadiene.[1] Computational analysis using DFT has shown that the presence of methyl substituents on the pyran ring can lower the activation free energy, thereby favoring thermal decomposition.[1]

Quantitative Data: Thermal Decomposition of this compound Derivatives

The following table summarizes the calculated kinetic and thermodynamic parameters for the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated derivatives at 600 K, computed at the PBE0/6-311+G(d,p) level of theory.[1]

| Compound | ΔG≠ (kJ/mol) | ΔH≠ (kJ/mol) | ΔS≠ (J/mol·K) | Ea (kJ/mol) |

| 3,6-dihydro-2H-pyran (DHP) | 196 | 185 | -18.3 | 196 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 179 | -18.5 | 190 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 171 | -20.0 | 183 |

Data sourced from Morales-García, et al. (2024).[1]

Computational Protocol: Thermal Decomposition Analysis

A typical computational workflow for analyzing the thermal decomposition of this compound derivatives involves the following steps:

Reactivity in Cycloaddition Reactions

This compound-2-ones are versatile dienes in [4+2] cycloaddition (Diels-Alder) reactions, providing a powerful method for synthesizing highly functionalized benzene derivatives.[10][11] Computational studies, particularly using DFT, have been instrumental in understanding the mechanism and reactivity of these transformations.[10][12]

A key area of investigation is the inverse-electron-demand Diels-Alder (IEDDA) reaction between electron-deficient this compound derivatives and electron-rich dienophiles, such as strained alkynes.[12][13][14] These reactions are central to "click chemistry" and have applications in bioconjugation.[12] DFT calculations help rationalize reactivity trends by analyzing the activation energies and the distortion/interaction energies of the reactants in the transition state.[13] For instance, studies show that this compound-2-thiones exhibit enhanced reactivity compared to their 2-pyrone counterparts due to a lower distortion energy required to reach the transition state geometry.[13]

Quantitative Data: [4+2] Cycloaddition of 2H-(Thio)pyran-2-(thi)ones

The table below presents the calculated activation Gibbs free energies (ΔG‡) for the IEDDA reaction of various this compound-2-one derivatives with endo-bicyclo[6.1.0]nonyne (endo-BCN). Calculations were performed at the M06-2X functional level.

| Diene | ΔG‡ (kcal/mol) |

| 2H-thiopyran-2-one | 26.5 |

| 2H-thiopyran-2-thione | 25.3 |

| This compound-2-one | 22.7 |

| This compound-2-thione | 21.2 |

Data sourced from Singh, et al. (2024).[13] The data shows a reactivity pattern of: 2H-thiopyran-2-one < 2H-thiopyran-2-thione < this compound-2-one < this compound-2-thione.

Computational Protocol: Cycloaddition Reaction Analysis

The methodology for studying cycloaddition reactions is similar to that for thermal decomposition but with a focus on locating the transition state between two different molecules.

-

Reactant and Dienophile Optimization: The geometries of the this compound derivative (diene) and the reacting partner (dienophile) are independently optimized, and their energies are confirmed as minima through frequency calculations.

-

Transition State Search: A transition state for the concerted or stepwise cycloaddition is located. The nature of the transition state (synchronous vs. asynchronous) is determined by analyzing the lengths of the newly forming bonds.

-

Activation Energy Calculation: The activation barrier (e.g., ΔG‡) is calculated as the energy difference between the transition state and the sum of the energies of the optimized reactants.

-

Distortion/Interaction Analysis (Activation Strain Model): To gain deeper insight, the activation energy is decomposed into two components:

-

Distortion Energy (ΔE_dist): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.

-

Interaction Energy (ΔE_int): The actual interaction (e.g., orbital overlap, electrostatic) between the distorted reactants in the transition state.

-

-

Reaction Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state correctly connects the reactants to the expected cycloadduct.

Global and Local Reactivity Descriptors in Drug Design

For drug development professionals, understanding where a molecule is likely to react is critical for predicting metabolism, designing derivatives with improved properties, and understanding drug-target interactions. Computational analysis provides a suite of reactivity descriptors derived from the electronic structure.[15][16][17]

-

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of a molecule. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites for non-covalent interactions and chemical reactions.

-

Average Local Ionization Energy (ALIE): This descriptor indicates the energy required to remove an electron from a specific point on the molecular surface. Regions with low ALIE values are more susceptible to electrophilic attack.

-

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These descriptors, calculated using DFT, provide a detailed picture of local reactivity, guiding the synthesis of new this compound-based drug candidates with enhanced efficacy and safety profiles.

Conclusion

Computational analysis provides a powerful and predictive framework for understanding the complex reactivity of the this compound ring system. Through the application of Density Functional Theory and concepts like Frontier Molecular Orbital theory, researchers can elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and identify key structural features that control chemical behavior. The insights gained from these computational studies are invaluable for the rational design of synthetic routes, the development of novel catalysts, and the optimization of this compound-based compounds in the field of drug discovery. As computational methods continue to advance in accuracy and efficiency, their role in navigating the chemical landscape of this compound and its derivatives will undoubtedly expand.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Participation of this compound-2-ones in [4+2] Cycloadditions: An Experimental and Computational Study | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Unveiling the reactivity of 2 H -(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01263A [pubs.rsc.org]

- 14. Unveiling the reactivity of 2 H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of Pharmaceutical Importance of this compound-2-One Analogues via Computational Approaches [mdpi.com]

- 16. Investigation of Pharmaceutical Importance of 2<i>H</i>-Pyran-2-One Analogues via Computational Approaches - ProQuest [proquest.com]

- 17. Investigation of Pharmaceutical Importance of this compound-2-One Analogues via Computational Approaches - Amrita Vishwa Vidyapeetham [amrita.edu]

The Thermal Decomposition of 2H-Dihydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of 2H-dihydropyran, a critical area of study for understanding the stability and reactivity of pyran-containing compounds relevant to pharmaceutical development and organic synthesis. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the core reaction pathways.

Core Concepts: A Unimolecular Pathway

The thermal decomposition of 2H-dihydropyran isomers, primarily 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran, proceeds through a homogeneous, unimolecular, first-order retro-Diels-Alder reaction. This concerted mechanism involves a six-membered cyclic transition state, leading to the formation of distinct, predictable products depending on the starting isomer.

Thermal Decomposition of 3,4-Dihydro-2H-pyran

The gas-phase pyrolysis of 3,4-dihydro-2H-pyran yields acrolein and ethylene as the sole products. The reaction is a classic example of a retro-hetero-Diels-Alder reaction.

Reaction Mechanism

The decomposition proceeds through a concerted pericyclic reaction mechanism, as illustrated below.

Caption: Retro-Diels-Alder decomposition of 3,4-dihydro-2H-pyran.

Thermal Decomposition of 3,6-Dihydro-2H-pyran

The thermal decomposition of 3,6-dihydro-2H-pyran results in the formation of formaldehyde and 1,3-butadiene. This reaction also follows a concerted, unimolecular pathway.

Reaction Mechanism

The mechanism for the decomposition of the 3,6-isomer is analogous to the 3,4-isomer, involving a cyclic transition state.

Caption: Retro-Diels-Alder decomposition of 3,6-dihydro-2H-pyran.

Quantitative Kinetic Data

The thermal decomposition of dihydropyrans has been the subject of several experimental and computational studies. The following tables summarize the key kinetic parameters.

Table 1: Experimental Arrhenius Parameters for the Thermal Decomposition of Dihydropyran Isomers.

| Compound | Temperature Range (°C) | A (s⁻¹) | Ea (kJ/mol) | Reference |

| 3,4-Dihydro-2H-pyran | 316 - 389 | 4.29 x 10¹⁴ | 219.4 | Wellington, 1969 |

| 3,6-Dihydro-2H-pyran | 329 - 374 | 2.04 x 10¹⁴ | 208.1 | Frey & Lodge, 1979 |

Table 2: Computational vs. Experimental Kinetic Data for 3,6-Dihydro-2H-pyran (DHP) at 600 K.

| Parameter | Computational (PBE0/6-311+G(d,p)) | Experimental |

| Ea (kJ/mol) | 213 | 208.1 |

| ΔG‡ (kJ/mol) | 196 | - |

| ΔH‡ (kJ/mol) | 209 | - |

| ΔS‡ (J/mol·K) | 23.2 | - |

Computational data from Ruiz et al., 2024.

Experimental Protocols

General Experimental Workflow

Caption: Generalized workflow for gas-phase pyrolysis experiments.

Methodology

-

Reactant Preparation and Introduction: A purified sample of the dihydropyran isomer would be vaporized and introduced into a static pyrolysis reactor of known volume. The initial pressure of the reactant would be precisely measured.

-

Pyrolysis: The reactor, typically made of Pyrex or quartz, is maintained at a constant, uniform temperature using a furnace or thermostat. The reaction is allowed to proceed for a set period.

-

Kinetic Monitoring: The progress of the reaction is monitored by measuring the total pressure increase in the reactor over time, as the unimolecular decomposition results in a net increase in the number of moles of gas.

-

Product Sampling and Analysis: At various time intervals, or at the end of the reaction, a sample of the reactor contents is withdrawn. The product mixture is then analyzed, typically by gas chromatography (GC), to identify and quantify the reactants and products. In later studies, GC would be coupled with mass spectrometry (GC-MS) for definitive product identification.

-

Data Analysis: First-order rate constants (k) are determined from the pressure change data or from the change in reactant concentration over time. By performing the pyrolysis at a range of temperatures, the Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A) are determined from a plot of ln(k) versus 1/T.

Conclusion

The thermal decomposition of 2H-dihydropyran isomers is a well-characterized process that proceeds via a concerted retro-Diels-Alder mechanism. The reaction kinetics are reliably described by first-order rate laws, and the activation energies have been determined both experimentally and computationally. This body of knowledge provides a solid foundation for predicting the thermal stability of related heterocyclic systems, which is of significant importance in the fields of medicinal chemistry and materials science. The consistency between early experimental work and modern computational studies underscores the robustness of the proposed mechanistic pathways.

Methodological & Application

Synthesis of Stable 2,4,5,6-Tetrasubstituted 2H-Pyrans: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of stable 2,4,5,6-tetrasubstituted 2H-pyrans. The 2H-pyran scaffold is a significant heterocyclic motif found in numerous natural products and is a key building block in medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide focuses on four robust and versatile catalytic methods for their synthesis, offering high efficiency and access to a diverse range of derivatives.

Introduction to 2H-Pyrans

The this compound ring system is a core component of many biologically active molecules and natural products. However, the synthesis of stable monocyclic 2H-pyrans can be challenging due to their tendency to exist in equilibrium with their open-chain valence isomers, 1-oxatrienes.[1] Stability is often conferred by the substitution pattern on the pyran ring. Specifically, the presence of an ester group at the C5-position and substituents at the C6-position are crucial for isolating these stable heterocyclic compounds.[1] The synthetic methods outlined below provide reliable pathways to stable, highly substituted 2H-pyrans, which are of significant interest for drug discovery and development.

Synthetic Methodologies

Several catalytic methods have been developed for the efficient synthesis of stable 2,4,5,6-tetrasubstituted 2H-pyrans. Below is a summary of four prominent methods with their key features, followed by detailed experimental protocols.

Silver(I)-Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization

This one-pot method utilizes a silver(I) catalyst to initiate a propargyl-Claisen rearrangement of readily accessible propargyl vinyl ethers. This is followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization to yield the stable this compound.[1][2]

Phosphine-Catalyzed [3+3] Annulation

A facile route to stable 2H-pyrans involves the phosphine-catalyzed [3+3] annulation between allenolates (specifically, ethyl 5-acetoxypenta-2,3-dienoate) and 1,3-dicarbonyl compounds.[1][3] This method is characterized by its operational simplicity and broad substrate scope.

Lipase-Catalyzed Synthesis from Methyl Coumalate

In a green and environmentally friendly approach, porcine pancreas lipase (PPL) can be used to catalyze the synthesis of tetrasubstituted 2H-pyrans from methyl coumalate and β-keto esters or diketones.[4] This biocatalytic method proceeds in an aqueous medium under mild conditions with high yields.

Domino Knoevenagel Condensation/6π-Electrocyclization

This domino reaction involves the condensation of a 1,3-dicarbonyl compound with a functionalized enal, which then undergoes a 6π-electrocyclization to form the this compound ring. This strategy can be performed under various conditions, including in water, making it an attractive green chemistry approach.[1]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the synthesis of various 2,4,5,6-tetrasubstituted 2H-pyrans using the methodologies described above.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Ag(I)-Catalyzed Propargyl-Claisen Rearrangement | Propargyl vinyl ether, 1,3-dicarbonyl compound | AgSbF₆, DBU | Dichloromethane | RT | 1-2 | 65-95 | [2] |

| Phosphine-Catalyzed [3+3] Annulation | Ethyl 5-acetoxypenta-2,3-dienoate, 1,3-dicarbonyl compound | PPh₃ | Toluene | 80 | 12 | 70-90 | [1] |

| Lipase-Catalyzed Synthesis | Methyl coumalate, β-keto ester/diketone | Porcine Pancreas Lipase | H₂O:DMSO (2:1) | 60 | 24-48 | 74-96 | [4] |

| Domino Knoevenagel Condensation/6π-Electrocyclization | 1,3-dicarbonyl compound, functionalized enal | Pyrrolidine/AcOH | Water | 80 | 4-6 | 62-71 | [5] |

Experimental Protocols

Protocol 1: Ag(I)-Catalyzed Synthesis of 2,4,5,6-Tetrasubstituted 2H-Pyrans

This protocol is based on the method described by Menz and Kirsch (2006).[2]

Materials:

-

Propargyl vinyl ether (1.0 equiv)

-

1,3-Dicarbonyl compound (1.2 equiv)

-

Silver hexafluoroantimonate (AgSbF₆) (0.05 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the propargyl vinyl ether and the 1,3-dicarbonyl compound in anhydrous DCM at room temperature under an inert atmosphere, add AgSbF₆.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion of the rearrangement, add DBU to the reaction mixture.

-

Continue stirring at room temperature for an additional 30 minutes to 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Phosphine-Catalyzed [3+3] Annulation for this compound Synthesis

This protocol is adapted from the work on phosphine-catalyzed annulations.[1]

Materials:

-

Ethyl 5-acetoxypenta-2,3-dienoate (1.0 equiv)

-

1,3-Dicarbonyl compound (1.1 equiv)

-

Triphenylphosphine (PPh₃) (0.1 equiv)

-

Anhydrous toluene

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve ethyl 5-acetoxypenta-2,3-dienoate, the 1,3-dicarbonyl compound, and PPh₃ in anhydrous toluene.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 2,4,5,6-tetrasubstituted this compound.

Protocol 3: Lipase-Catalyzed Synthesis of Tetrasubstituted 2H-Pyrans

This environmentally benign protocol is based on the use of porcine pancreas lipase.[4]

Materials:

-

Methyl coumalate (1.0 equiv)

-

β-Keto ester or diketone (1.2 equiv)

-

Porcine Pancreas Lipase (PPL)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

Procedure:

-

Prepare a 2:1 (v/v) mixture of deionized water and DMSO.

-

To this solvent mixture, add methyl coumalate, the β-keto ester or diketone, and PPL.

-

Stir the reaction mixture at 60 °C for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by chromatography.

Protocol 4: Domino Knoevenagel Condensation/6π-Electrocyclization

This protocol describes a water-based synthesis of 2H-pyrans.[5]

Materials:

-

1,3-Dicarbonyl compound (1.0 equiv)

-

Functionalized enal (1.0 equiv)

-

Pyrrolidine (0.2 equiv)

-

Acetic acid (0.2 equiv)

-

Water

Procedure:

-

To a flask containing water, add the 1,3-dicarbonyl compound, the functionalized enal, pyrrolidine, and acetic acid.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.